2-Ethyl-3H-pyrimidin-4-one is classified as a pyrimidine derivative and is recognized for its role as a building block in the synthesis of more complex heterocyclic compounds. Its structural characteristics make it significant in both organic synthesis and biological research due to its potential therapeutic properties.
The synthesis of 2-ethyl-3H-pyrimidin-4-one can be accomplished through several methods, utilizing different precursors and reaction conditions.
The molecular structure of 2-ethyl-3H-pyrimidin-4-one consists of a pyrimidine ring with:
The compound’s structure allows for potential interactions with various biological targets, making it an interesting subject for further study.
2-Ethyl-3H-pyrimidin-4-one can participate in several types of chemical reactions:
The reactions can yield:
Research indicates that pyrimidine derivatives can exhibit various biological activities, including antimicrobial and antiviral properties. The exact mechanism would depend on the specific biological target being studied .
2-Ethyl-3H-pyrimidin-4-one has diverse applications across several scientific fields:
The systematic IUPAC name 2-ethyl-3H-pyrimidin-4-one precisely defines the core structure and substituents of this heterocyclic compound. The parent heterocycle is a pyrimidinone, indicating a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and a ketone functionality at position 4. The prefix "2-ethyl" denotes an ethyl group (–CH₂CH₃) attached to carbon 2 of the pyrimidine ring. The "3H-" notation specifies the lactam (cyclic amide) tautomer where hydrogen resides on nitrogen-3 rather than nitrogen-1, distinguishing it from the alternative 1H-tautomer [1] [9]. This naming follows IUPAC Rule C-212.3 for substituted diazines and emphasizes the preferred tautomeric form observed in solid-state and solution studies [2] [6].
Table 1: Atom Numbering and Bonding in 2-Ethyl-3H-pyrimidin-4-one
Atom Position | Element | Bond Type | Substituent/Feature |
---|---|---|---|
1 | N | Aromatic | - |
2 | C | Aromatic | Ethyl group (–CH₂CH₃) |
3 | N | Aromatic; Lactam N–H | Hydrogen |
4 | C | Carbonyl (C=O) | - |
5 | C | Aromatic | Hydrogen (typically) |
6 | C | Aromatic | Hydrogen (typically) |
2-Ethyl-3H-pyrimidin-4-one exhibits prototropic tautomerism, primarily adopting the 4-oxo (lactam) form over the 4-hydroxy (lactim) form due to enhanced thermodynamic stability (Fig. 1A). Computational studies (DFT methods: M06-2X, ωB97XD) indicate the 3H-4-one tautomer is stabilized by >5 kcal/mol compared to the minor 1H-4-ol tautomer, attributed to resonance delocalization and aromaticity preservation [2]. In the dominant tautomer, the ring retains 6π-electron aromaticity with contributions from the lactam carbonyl’s lone pairs. Resonance structures (Fig. 1B) demonstrate charge delocalization: the carbonyl oxygen carries partial negative charge (–0.42 e), while N3 bears partial positive charge (+0.31 e), stabilizing the system through dipole minimization [2] [6]. Solvent polarity significantly modulates tautomeric equilibria; polar solvents (ε > 20) favor the lactam form due to solvation of the carbonyl dipole, while nonpolar environments marginally increase lactim populations [2] [6].
Fig. 1: Tautomeric and Resonance Structures
(A) Dominant Tautomer: O═C4 | \\ H–N3 C2–CH₂CH₃ | || C6 C5 (6π aromatic system) (B) Key Resonance Contributors: O⁻–C4⁺ ↔ ⁻O–C4⁺ | \\ | \\ H–N3 C2–Et H–N3⁺–C2–Et | || | | C6 C5 C6 C5⁻
Structurally, 2-ethyl-3H-pyrimidin-4-one serves as a simpler scaffold compared to fused bicyclic analogues like thieno[2,3-d]pyrimidin-4-ones or pyrido[2,3-d]pyrimidin-4-ones. Key distinctions arise from electronic effects and planarity:
Table 2: Structural and Electronic Comparison with Fused Analogues
Property | 2-Ethyl-3H-pyrimidin-4-one | Thieno[2,3-d]pyrimidin-4-one | Pyrido[2,3-d]pyrimidin-4-one |
---|---|---|---|
Ring System | Monocyclic | Bicyclic (thiophene-fused) | Bicyclic (pyridine-fused) |
π-Electron Density (C5) | Moderate (0.12 e⁻) | High (0.28 e⁻) | Moderate (0.18 e⁻) |
LogP (Predicted) | 1.2 ± 0.3 | 2.8 ± 0.4 | 1.9 ± 0.3 |
Kinase Inhibition (Avg IC₅₀) | >10 μM | 0.001–0.1 μM | 0.1–1 μM |
Aqueous Solubility | 1–5 mg/mL | <0.05 mg/mL | 0.1–0.5 mg/mL |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0